molecular formula C10H20N2 B14390088 (2,2,6,6-Tetramethylcyclohexylidene)hydrazine CAS No. 87842-38-4

(2,2,6,6-Tetramethylcyclohexylidene)hydrazine

Cat. No.: B14390088
CAS No.: 87842-38-4
M. Wt: 168.28 g/mol
InChI Key: RWTGXEKEUKYMQE-UHFFFAOYSA-N
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Description

(2,2,6,6-Tetramethylcyclohexylidene)hydrazine is an organic compound characterized by a cyclohexylidene ring substituted with four methyl groups and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,6,6-Tetramethylcyclohexylidene)hydrazine typically involves the reaction of 2,2,6,6-tetramethylcyclohexanone with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone derivative. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2,2,6,6-Tetramethylcyclohexylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular iodine and other mild oxidants.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, hydrazones, and various substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,2,6,6-Tetramethylcyclohexylidene)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2,6,6-Tetramethylcyclohexylidene)hydrazine involves its interaction with various molecular targets, including enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A structurally similar compound with a piperidine ring instead of a hydrazine moiety.

    2,2,6,6-Tetramethylcyclohexanone: The precursor used in the synthesis of (2,2,6,6-Tetramethylcyclohexylidene)hydrazine.

Uniqueness

This compound is unique due to its combination of a highly substituted cyclohexylidene ring and a reactive hydrazine moiety

Properties

CAS No.

87842-38-4

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(2,2,6,6-tetramethylcyclohexylidene)hydrazine

InChI

InChI=1S/C10H20N2/c1-9(2)6-5-7-10(3,4)8(9)12-11/h5-7,11H2,1-4H3

InChI Key

RWTGXEKEUKYMQE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=NN)(C)C)C

Origin of Product

United States

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